Isoquinoline-6-carboxylic acid hydrochloride

Description

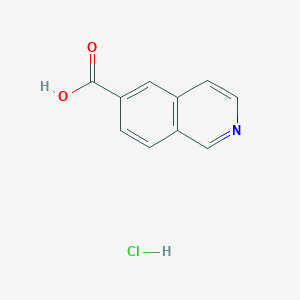

Isoquinoline-6-carboxylic acid hydrochloride is a heterocyclic aromatic compound characterized by a bicyclic isoquinoline core substituted with a carboxylic acid group at the 6-position and a hydrochloride salt. Its molecular formula is C₁₀H₈ClNO₂ (calculated by combining the base compound C₁₀H₇NO₂ with HCl) . Key properties include:

- Molecular weight: ~209.63 g/mol (approximated for the hydrochloride form).

- LogP: 1.93 (for the free acid, indicating moderate lipophilicity) .

- PSA (Polar Surface Area): 50.19 Ų (suggesting moderate solubility in polar solvents) .

The compound’s reactivity is influenced by the carboxylic acid group, which enables salt formation, esterification, and amidation, and the aromatic isoquinoline core, which participates in π-π interactions and hydrogen bonding .

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

isoquinoline-6-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-6H,(H,12,13);1H |

InChI Key |

CZDOZRTZWAOGRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Isoquinoline-6-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate at high temperatures . Another approach is the Pomeranz-Fritsch reaction, which provides an efficient method for the preparation of isoquinoline derivatives . Industrial production often involves the selective extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate .

Chemical Reactions Analysis

Isoquinoline-6-carboxylic acid hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other aromatic compounds. Common reagents used in these reactions include bromine for bromination, sulfuric acid for oxidation, and various reducing agents for reduction reactions.

Scientific Research Applications

Isoquinoline-6-carboxylic acid hydrochloride is a carboxylic acid derivative with potential applications in scientific research .

Names and Identifiers

- IUPAC Name Isoquinoline-6-carboxylic acid

- Molecular Formula C10H8ClNO2

- CAS Number 106778-43-2 (non-salt)

- CID 70128606

Safety and Hazards

This compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Applications

While the provided search results do not offer specific case studies or comprehensive data tables detailing the applications of this compound, they do provide some context:

- DYRK1A Inhibitors Modification of 11H-indolo[3,2-c]quinoline-6-carboxylic acid structures has shown potential in creating DYRK1A inhibitors with selectivity against CLKs .

- Hit Expansion Useful in Hit expansion of a noncovalent SARS-CoV-2 Main Protease .

- Synthesis Isoquinoline-5-carboxylic acid can be obtained through the reaction of Isoquinoline-5-carbonitrile with hydrogen chloride in water at 100°C .

- Hydrogenation Isoquinoline carboxylic acids and their hydrogenated derivatives are studied for hydrogenation mechanism .

Mechanism of Action

The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, isoquinoline derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Isoquinoline Derivatives

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)

- Structure : Features two chlorine substituents at the 5- and 7-positions and a partially hydrogenated (tetrahydro) ring system .

- Dichloro substitution enhances electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors) .

- Molecular Weight : ~296.13 g/mol (higher due to Cl substituents and tetrahydro modification).

| Property | Isoquinoline-6-carboxylic Acid HCl | 5,7-Dichloro-tetrahydro Isoquinoline-6-carboxylic Acid HCl |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO₂ | C₁₀H₁₀Cl₃NO₂ |

| LogP (Predicted) | 1.93 | ~2.5 (higher due to Cl substituents) |

| Solubility | Moderate (HCl salt) | Likely higher (tetrahydro ring) |

1-Chloroisoquinoline-5-carboxylic Acid Hydrochloride (CAS 223671-71-4)

Positional Isomers and Functional Group Variants

Isoquinoline-3-carboxylic Acid (CAS 486-73-7)

- Structure : Carboxylic acid at the 3-position.

- Key Differences :

Isoquinoline-8-carboxylic Acid

- Structure : Carboxylic acid at the 8-position.

- Key Differences: Steric hindrance near the nitrogen atom in the isoquinoline core may affect reactivity .

Non-Isoquinoline Analogs

Ethyl 6-Chloroquinoline-3-carboxylate (CAS 1017414-83-3)

- Structure: Quinoline core (benzopyridine) with chlorine at the 6-position and an ester group at the 3-position.

- Key Differences: Quinoline vs. isoquinoline core alters π-stacking and dipole interactions. Ester group increases lipophilicity (LogP ~3.5) compared to the carboxylic acid .

Yohimbine Hydrochloride

- Structure : Yohimban alkaloid core with a carboxylic acid group.

- Key Differences :

- Complex polycyclic structure with multiple stereocenters, leading to distinct pharmacokinetics (e.g., α2-adrenergic receptor antagonism) .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of isoquinoline-6-carboxylic acid hydrochloride, and how do they influence its physicochemical properties?

- The compound features an isoquinoline core (a benzene ring fused to a pyridine ring) with a carboxylic acid group at the 6-position and a hydrochloride salt. The carboxylic acid enhances solubility in polar solvents, while the aromatic system contributes to UV absorption and reactivity in electrophilic substitution reactions . The hydrochloride salt improves crystallinity, facilitating purification via recrystallization .

Q. What are common synthetic routes for preparing this compound?

- Synthesis typically involves cyclization of pre-functionalized precursors. For example:

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones bearing a carboxylic acid group.

- Bischler-Napieralski reaction : Cyclization of β-phenylethylamides followed by oxidation to introduce the carboxylic acid moiety .

- Post-synthetic hydrochlorination is performed using HCl gas or aqueous HCl .

Q. How can researchers analytically characterize the purity of this compound?

- HPLC : Use a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 70:30 v/v) at 207 nm UV detection to assess purity (>98% by area normalization) .

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic protons (δ 7.5–9.0 ppm) and the carboxylic acid proton (δ ~12 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Temperature control : Maintain <60°C during cyclization to avoid decarboxylation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproduct formation .

Q. How should researchers address conflicting literature data on the solubility and stability of this compound?

- Solubility discrepancies : Replicate experiments using standardized solvents (e.g., DMSO, water) and report temperature/pH conditions. Cross-validate with nephelometry for turbidity measurements .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the isoquinoline ring, while light exposure could induce radical decomposition .

Q. What experimental strategies can elucidate the biological activity of this compound?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study interactions with target enzymes like topoisomerases .

- Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- SAR analysis : Synthesize analogs (e.g., ester derivatives) to correlate structural modifications with bioactivity .

Q. How can researchers resolve challenges in interpreting spectral data for this compound derivatives?

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm regiochemistry .

- Mass spectral fragmentation : Compare experimental fragmentation patterns with computational predictions (e.g., MassFrontier software) .

- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing the compound with a heavy atom derivative .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.